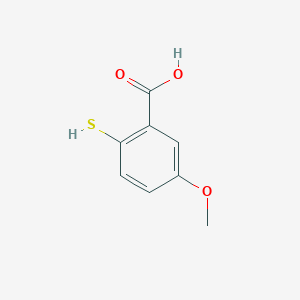

5-Methoxy-2-sulfanylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

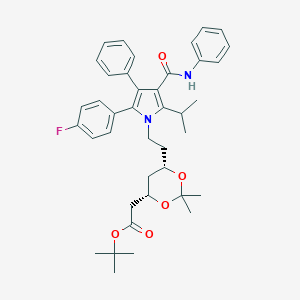

The synthesis of related sulfanylbenzoic acid derivatives involves complex reactions starting from various precursor materials. For instance, an approach to synthesize related compounds utilized readily available materials through a process that can be applied in the preparation of cardiotonic drugs like Sulmazole and Isomazole, highlighting a methodological basis for generating similar compounds (Lomov, 2019). Another study involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, offering insights into the synthesis processes that could potentially apply to 5-Methoxy-2-sulfanylbenzoic acid (Watanabe et al., 2010).

Molecular Structure Analysis

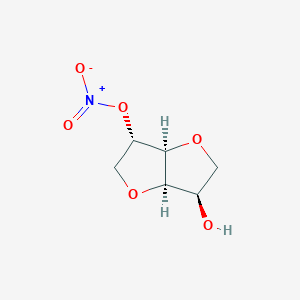

The molecular structure of sulfanylbenzoic acid derivatives has been explored through various spectroscopic techniques. The structural diversity of organotin complexes with similar compounds indicates a broad range of potential interactions and structural configurations, which could provide a framework for understanding the molecular structure of 5-Methoxy-2-sulfanylbenzoic acid (Ma et al., 2005).

Chemical Reactions and Properties

Sulfanylbenzoic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. For instance, certain derivatives undergo transformations under acid catalysis, leading to unexpected products, which underscores the chemical reactivity of sulfanyl groups in benzoic acid derivatives (Nedolya et al., 2018).

科学研究应用

Synthesis Applications

5-Methoxy-2-sulfanylbenzoic acid has been used in various synthesis applications. For instance, it's an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. Lomov (2019) developed alternative approaches for its synthesis with total yields of 17% and 37% (Lomov, 2019). Furthermore, Watanabe et al. (2010) investigated its use in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence (Watanabe et al., 2010).

Analytical Chemistry

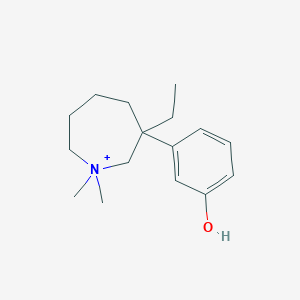

In the field of analytical chemistry, Bertorello (1967) reported the use of 5-Methoxy-2-sulfanylbenzoic acid in the quantitative determination of various compounds in an acid aqueous medium (Bertorello, 1967). This showcases its role in enhancing analytical methods.

Biochemical Studies

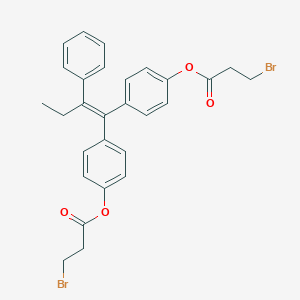

Ellman (1959) synthesized a water-soluble aromatic disulfide from 5-Methoxy-2-sulfanylbenzoic acid, which proved useful in determining sulfhydryl groups in biological materials (Ellman, 1959). This application is significant in biochemical research, particularly in studying protein structures and functions.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with 5-Methoxy-2-sulfanylbenzoic acid. These derivatives show potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Environmental Chemistry

Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, where 5-Methoxy-2-sulfanylbenzoic acid played a role in the extraction and detection process (Negreira et al., 2009).

安全和危害

属性

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 |

Source

|

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-sulfanylbenzoic acid | |

CAS RN |

16807-37-7 |

Source

|

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)